molecular formula C7H13BrO2 B1304831 Isopropyl 2-bromo-2-methylpropanoate CAS No. 51368-55-9

Isopropyl 2-bromo-2-methylpropanoate

Cat. No. B1304831
CAS RN: 51368-55-9
M. Wt: 209.08 g/mol
InChI Key: UNZJYKKJZGIFCG-UHFFFAOYSA-N
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Description

Isopropyl 2-bromo-2-methylpropanoate is a compound that can be derived from isobutane through bromination. The process involves the substitution of a hydrogen atom with a bromine atom at the tertiary carbon of isobutane, resulting in 2-bromo-2-methylpropane . This compound is structurally related to other brominated hydrocarbons and has been studied for its physical properties, reactivity, and potential applications in synthesis and industry.

Synthesis Analysis

The synthesis of compounds related to isopropyl 2-bromo-2-methylpropanoate often involves bromination reactions. For instance, the gas phase photochemical bromination of isobutane yields 2-bromo-2-methylpropane through a radical chain mechanism . Another related synthesis involves the reaction of diisopropyl ketone with a Grignard reagent to produce 2-isopropyl-2,3-dimethyl-butyric acid, which, while not the same, shares some synthetic pathways with the target compound . Additionally, the synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid demonstrates the versatility of brominated intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite complex. For example, 2-bromo-1,1,1-trichloro-2-methylpropane exhibits a plastic crystal phase with a body-centered cubic lattice, indicating a disordered orientation of molecules . This suggests that the molecular structure of isopropyl 2-bromo-2-methylpropanoate could also exhibit interesting structural characteristics, although specific studies on this compound's crystal structure are not provided.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been identified as a versatile reagent in multicomponent chemistry due to its stability and synthetic efficiency . Similarly, 2-bromopropane has been shown to induce mutagenicity in bacterial assays, indicating that it can undergo biological transformations . The reactivity of brominated compounds like isopropyl 2-bromo-2-methylpropanoate can be exploited in synthetic applications, as seen in the synthesis of opioid carfentanil .

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary widely. For example, 2-bromo-1,1,1-trichloro-2-methylpropane has a density of 1.97 g/cc and undergoes a phase transition at about -62°C . While specific data on isopropyl 2-bromo-2-methylpropanoate is not provided, it can be inferred that the compound may have unique physical properties due to the presence of bromine. Additionally, the mutagenicity of 2-bromopropane suggests that brominated compounds can have significant biological effects, which could be relevant for understanding the chemical properties of isopropyl 2-bromo-2-methylpropanoate .

Scientific Research Applications

Chromatographic Analysis

Isopropyl 2-bromo-2-methylpropanoate has been utilized in chromatographic methods. For instance, an indirect gas chromatographic method with pre-esterification was developed for the determination of 2-acetoxyisobutyryl bromide, a related compound, involving a reactive system with isopropyl alcohol. This method demonstrated a significant linear range and high recovery, indicating its potential for precise analytical applications in scientific research (Zhong, 2007).

Polymer Chemistry

In polymer chemistry, esters of 2-bromo-2-methylpropanoate, specifically of poly(oxyalkylene) polymers like poly(ethylene glycol), were prepared and characterized using various spectroscopic and chromatographic methods. These well-characterized esters have applications as Atom Transfer Radical Polymerization (ATRP) macroinitiators, useful for synthesizing a variety of polymeric architectures. These are of particular interest as drug delivery bioconjugates, showcasing the compound's importance in advanced material science and pharmaceutical applications (Velázquez et al., 2020).

Catalytic Air Freshening

Isopropyl 2-bromo-2-methylpropanoate is also involved in applications beyond direct chemical synthesis. For instance, a study on catalytic air freshening diffusers, often using 2-methylpropanol (a structurally similar compound), highlighted its role in indoor air quality. The study indicated that these diffusers, while operational, can lead to significant emissions of compounds like acetone, showcasing the importance of understanding the chemical reactions and by-products associated with common household items (Geiss et al., 2014).

Biofuel Research

The compound's derivatives have been noted in biofuel research. For instance, studies on the metabolism of microorganisms for biofuel production identified compounds structurally related to isopropyl 2-bromo-2-methylpropanoate. These compounds exhibit properties that make them potential candidates for anti-knock additives in fuels, showcasing the role of this compound in renewable energy research and its potential impact on the fuel industry (Mack et al., 2014).

Safety And Hazards

Isopropyl 2-bromo-2-methylpropanoate is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and using only in well-ventilated areas .

Future Directions

Isopropyl 2-Bromo-2-methylpropanoate is used in the preparation of compounds used in the preparation of Elafibranor and its pharmaceutical acceptable salts . It could be used as ATRP macroinitiators for the synthesis of a variety of polymeric architectures of interest as drug delivery bioconjugates .

properties

IUPAC Name

propan-2-yl 2-bromo-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-5(2)10-6(9)7(3,4)8/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZJYKKJZGIFCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199380
Record name Isopropyl 2-bromo-2-methylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2-bromo-2-methylpropanoate

CAS RN

51368-55-9
Record name 1-Methylethyl 2-bromo-2-methylpropanoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl 2-bromo-2-methylpropionate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Record name Isopropyl 2-bromo-2-methylpropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Breyer, A Semmler, T Miller, A Hill, S Geissler… - International journal of …, 2012 - Elsevier
… (46.20 mmol, 3 eq.) isopropyl-2-bromo-2-methylpropanoate were added. The suspension was stirred … of benzophenone 8 and isopropyl-2-bromo-2-methylpropanoate (see Scheme 2). …
Number of citations: 10 www.sciencedirect.com
Z Lv, Z Wang, F Xiao, G Jin - Journal of the Brazilian Chemical Society, 2020 - SciELO Brasil
… The addition of isopropyl-2-bromo-2-methylpropanoate gave the fenofibrate, which was then treated with a 1 M NaOH solution to hydrolyze the ester to the acid form in the presence of …
Number of citations: 1 www.scielo.br
M Boyle, K Livingstone, MC Henry, JML Elwood… - Organic …, 2021 - ACS Publications
… Alkylation of the phenol moiety with isopropyl 2-bromo-2-methylpropanoate followed by ester hydrolysis under basic conditions completed the three-step synthesis of bezafibrate (5). …
Number of citations: 7 pubs.acs.org
K Škoch, I Cisarova, P Štěpnička - Organometallics, 2016 - ACS Publications
… The subsequent deprotection with Bu 4 NF led to the desired ketone 13fm, which was in turn alkylated (23) with isopropyl 2-bromo-2-methylpropanoate (16) to give the target compound …
Number of citations: 28 pubs.acs.org
J Stalinska, L Houser, M Rak, SB Colley, K Reiss… - Scientific reports, 2019 - nature.com
… remaining benzene was removed under reduced pressure, and the resulting white powdery residue was mixed with isopropanol (200 ml) and isopropyl 2-bromo-2-methylpropanoate (…
Number of citations: 4 www.nature.com
W Zhang, C Ai, K Wang, J Guo… - Asian Journal of Organic …, 2023 - Wiley Online Library
… The residue was dissolved to CH3CN (2 mL) and then added with isopropyl 2-bromo-2-methylpropanoate (1.0 mmol, 2.0 equiv) and 2 mL aqueous Na2CO3 (10%), then the mixture …
Number of citations: 2 onlinelibrary.wiley.com
CM Payne - 2019 - ourarchive.otago.ac.nz
… Initially, p-iodophenol (61) was reacted with isopropyl 2-bromo-2-methylpropanoate (65) and potassium carbonate in methyl ethyl ketone (MEK), but the reaction was unsuccessful and …
Number of citations: 2 ourarchive.otago.ac.nz
A Gupta, JK Laha - The Chemical Record, 2023 - Wiley Online Library
… 35.2 after O-alkylation with isopropyl 2-bromo-2-methylpropanoate (35.3) delivered the final drug molecule (34.3) in 76 % overall yield. The mechanism as stated earlier consists of a …
Number of citations: 3 onlinelibrary.wiley.com
T Zhang, J Jiao, K Guo, L Zhang, C Zhang… - Available at SSRN … - papers.ssrn.com
… (1b) and benzoquinone (1a), and then reacted with isopropyl 2-bromo-2-methylpropanoate to synthesize medicine of fenofibrate with yield of 74% under the catalysis of CuW6–TPT (…
Number of citations: 0 papers.ssrn.com
H Wang, Y Man, K Wang, X Wan, L Tong, N Li, B Tang - scholar.archive.org
… After that, isopropyl 2bromo-2-methylpropanoate (0.5 mmol) was added into the mixture, and the solution was heated to reflux temperature for 60 h. After the completion of the reaction, …
Number of citations: 0 scholar.archive.org

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